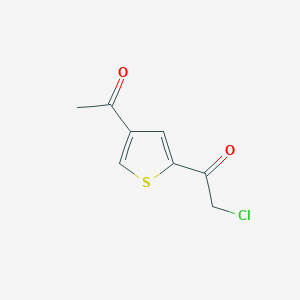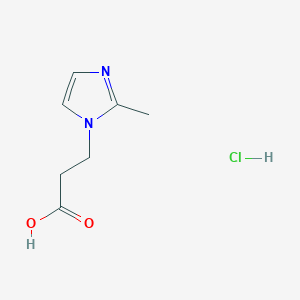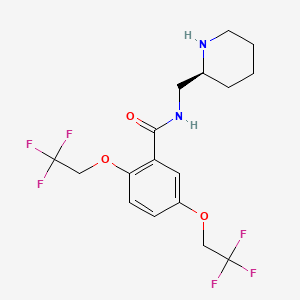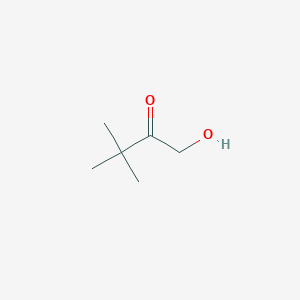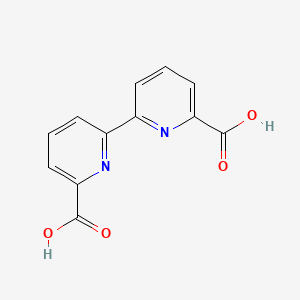![molecular formula C24H23N3O2 B1336470 2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one](/img/structure/B1336470.png)
2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazono group, and an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the biphenyl compound with a hydrazine derivative under acidic conditions.
Formation of the Oxime Group: The final step involves the reaction of the hydrazono compound with hydroxylamine to form the oxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure due to the presence of a biphenyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares some functional groups and is used in similar chemical reactions.
Uniqueness
3-[1,1’-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H23N3O2 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
2-[(3,4-dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C24H23N3O2/c1-17-9-14-22(15-18(17)2)26-27-23(16-25-29-3)24(28)21-12-10-20(11-13-21)19-7-5-4-6-8-19/h4-16,26H,1-3H3 |
InChI-Schlüssel |
AFPNPWYOQBRKPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



